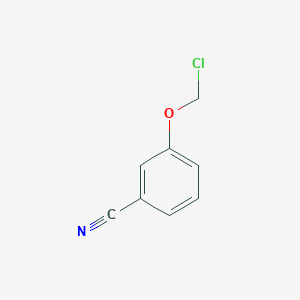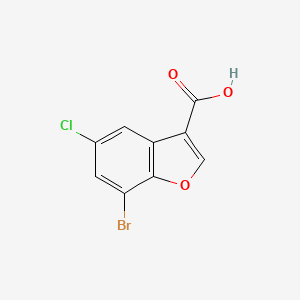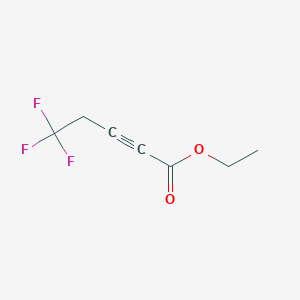
2-(3-Aminocyclobutyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Aminocyclobutyl)acetamide is a chemical compound with the molecular formula C6H12N2O. It is a white solid widely used in pharmaceutical research due to its unique structure and properties . This compound plays a crucial role in the development of novel drugs and has various applications in scientific research.
Vorbereitungsmethoden
The synthesis of 2-(3-Aminocyclobutyl)acetamide can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . This method is versatile and economical, allowing for the production of cyanoacetamide derivatives. The reaction typically involves stirring the reactants without a solvent at room temperature or using a steam bath . Industrial production methods may involve similar synthetic routes but on a larger scale to meet the demand for pharmaceutical research and development.
Analyse Chemischer Reaktionen
2-(3-Aminocyclobutyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions can produce amines or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(3-Aminocyclobutyl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals . In biology, this compound is studied for its potential biological activities and interactions with various biomolecules. In medicine, it is explored for its potential therapeutic effects and as a building block for drug development . Additionally, it has applications in the industry, particularly in the synthesis of novel materials and chemical intermediates .
Wirkmechanismus
The mechanism of action of 2-(3-Aminocyclobutyl)acetamide involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary depending on the application, it generally involves binding to target proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of protein synthesis or alteration of metabolic pathways . Further research is needed to fully elucidate the detailed mechanisms by which this compound exerts its effects.
Vergleich Mit ähnlichen Verbindungen
2-(3-Aminocyclobutyl)acetamide can be compared with other similar compounds, such as 2-(3-Aminocyclobutyl)pyrimidin-2-amines and other cyanoacetamide derivatives . These compounds share structural similarities but may differ in their chemical reactivity, biological activities, and applications.
Conclusion
This compound is a versatile compound with significant importance in pharmaceutical research and various scientific applications Its unique structure and properties make it a valuable building block for the synthesis of novel compounds and the development of new drugs
Eigenschaften
Molekularformel |
C6H12N2O |
|---|---|
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
2-(3-aminocyclobutyl)acetamide |
InChI |
InChI=1S/C6H12N2O/c7-5-1-4(2-5)3-6(8)9/h4-5H,1-3,7H2,(H2,8,9) |
InChI-Schlüssel |
KZJOQVUSLOZUDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[6-(2-Aminoethyl)-1,2,3,4-tetrahydroquinolin-1-yl]ethan-1-one](/img/structure/B13165159.png)


![6-Fluoro-1H,3H,4H,5H-pyrano[4,3-B]indole](/img/structure/B13165177.png)

![2-amino-3-(1H-pyrrolo[3,2-b]pyridin-3-yl)propanoic acid](/img/structure/B13165183.png)





![4-Methyl-5-[1-(piperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B13165233.png)

![Dimethyl(2-{[6-(1H-pyrazol-1-yl)pyrazin-2-yl]amino}-1-(thiophen-3-yl)ethyl)amine](/img/structure/B13165246.png)
